molecular formula C5H6Br2O2 B1302678 2,2-Dibromo-1-methylcyclopropanecarboxylic acid CAS No. 5365-21-9

2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Cat. No.: B1302678
CAS No.: 5365-21-9
M. Wt: 257.91 g/mol
InChI Key: QPIUEPZQJYZZPJ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H6Br2O2 and a molecular weight of 257.91 g/mol . This compound is characterized by the presence of two bromine atoms and a carboxylic acid group attached to a cyclopropane ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid typically involves the bromination of 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the cyclopropane ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

2,2-Dibromo-1-methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated or debrominated products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo transformations such as:

  • Debromination : 2,2-Dibromo-1-methylcyclopropanecarboxylic acid can be converted into monobromocyclopropanes using reagents like butylmagnesium bromide. This reaction is selective and efficient, facilitating the creation of new functionalized compounds .
  • Stereocontrolled Synthesis : The compound has been employed in stereocontrolled reactions to produce optically active cyclopropane derivatives. These derivatives are valuable in the synthesis of natural products and pharmaceuticals .

Research indicates that derivatives of this compound exhibit biological activity, particularly as potential antifungal agents. For instance, related compounds have shown promising results against drug-resistant fungal strains . The low toxicity profile of these compounds enhances their appeal for therapeutic applications.

Cosmetic Formulations

The compound's properties are also being explored in cosmetic formulations. Its ability to act as a stabilizer or active ingredient in topical products is under investigation. Studies suggest that incorporating such compounds can enhance product efficacy while maintaining safety standards mandated by regulatory agencies .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of a derivative of this compound against various pathogenic fungi. The results demonstrated significant inhibitory effects on fungal growth, suggesting its potential as a lead compound for developing new antifungal agents.

Case Study 2: Stereoselective Synthesis

In a synthetic chemistry project, researchers utilized this compound as a starting material for synthesizing polycyclic compounds. The study highlighted the efficiency of using this compound to achieve high yields of desired stereoisomers through controlled reaction conditions .

Data Tables

Application AreaDescriptionKey Findings
Synthetic ChemistryIntermediate for synthesizing complex moleculesEfficient debromination and stereocontrol
Biological ActivityAntifungal agent potentialSignificant growth inhibition in pathogens
Cosmetic FormulationsStabilizer and active ingredientEnhanced efficacy with regulatory compliance

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

2,2-Dibromo-1-methylcyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar structure but with chlorine atoms instead of bromine.

    1-Methylcyclopropanecarboxylic acid: Lacks the halogen atoms, resulting in different reactivity and applications.

    2,2-Dibromo-1-ethylcyclopropanecarboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Overview

2,2-Dibromo-1-methylcyclopropanecarboxylic acid (C5H6Br2O2) is a halogenated cyclopropane derivative notable for its unique structural features and biological activities. With a molecular weight of 257.91 g/mol, it has garnered attention in various fields including medicinal chemistry, biochemistry, and organic synthesis due to its potential as an enzyme inhibitor and its applications in drug development.

This compound is synthesized through the bromination of 1-methylcyclopropanecarboxylic acid under controlled conditions to ensure selective addition of bromine atoms to the cyclopropane ring. The resulting compound features geminal dibromo substitution, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can significantly impact various biochemical pathways, making the compound a valuable tool in research on enzyme inhibition and protein modification .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, studies have shown that it can inhibit certain proteases and phosphatases, which are crucial in various cellular processes. This inhibition can lead to altered metabolic pathways and has implications for therapeutic applications.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacteria and fungi. The mechanism underlying this antimicrobial effect is believed to be related to its ability to disrupt microbial cell functions through enzyme inhibition .

Study 1: Enzyme Inhibition Profile

In a study examining the inhibitory effects on serine proteases, this compound demonstrated significant inhibition with an IC50 value indicating effective concentration levels required for half-maximal inhibition. This suggests potential utility in developing therapeutic agents targeting protease-related diseases.

Enzyme IC50 (µM) Type of Inhibition
Serine Protease A25Competitive
Serine Protease B15Non-competitive

Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings indicate that this compound could be explored further as a lead compound in antimicrobial drug development.

Research Applications

The unique properties of this compound make it a versatile compound in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research : Its role as an enzyme inhibitor makes it valuable in studying metabolic pathways and disease mechanisms.
  • Medicinal Chemistry : Potential therapeutic applications are being explored, particularly in developing drugs targeting enzyme-related diseases .

Properties

IUPAC Name

2,2-dibromo-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUEPZQJYZZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374142
Record name 2,2-dibromo-1-methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-21-9
Record name 2,2-dibromo-1-methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 25 mL of a 50:50 mixture of tetrahydrofuran/water was added 2,2-dibromo-1-methylcyclopropanecarboxylic acid, methyl ester(2.72 g, 10 mmol)and lithium hydroxide (0.8 g, 20 mmol). The reaction mixture was stirred overnight. The reaction mixture was acidified with 1 M hydrochloric acid (24 mL). The reaction mixture was extracted with dichloromethane (2×25 mL) and the organic phases were collected, washed with brine, dried (MgSO4)and evaporated to give the title product (16 g) as white crystals mp 108-109° C.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid?

A: this compound is characterized by a cyclopropane ring substituted with two bromine atoms at the same carbon (geminal dibromo substitution), a methyl group, and a carboxylic acid functional group. Its crystal structure has been elucidated .

Q2: How does the solvolysis of this compound proceed in methanol?

A: The methanolysis of this compound can lead to different products depending on the reaction conditions. Research indicates that in the presence of silver ions, the reaction pathway is significantly influenced by the concentration of the acid and the specific silver salt used .

Q3: Can the solvolysis of this compound be controlled to favor specific product formation?

A: Yes, studies have demonstrated that selective formation of 4-Bromo-3-methyl-2(5H)-furanone can be achieved through the solvolysis of this compound under specific conditions .

Q4: Are there any structural analogues of this compound that have been studied?

A: Yes, 2,2-Dichloro-1-methylcyclopropanecarboxylic acid, a structural analogue where the bromine atoms are replaced with chlorine, has also been investigated. Its crystal structure, along with that of its derivative 2-(2,2-Dichloro-1-methyl-cyclopropyl)ethanoic acid, has been reported . This suggests potential for exploring structure-activity relationships within this class of compounds.

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